6-Fluorchroman-2-carbaldehyd

Übersicht

Beschreibung

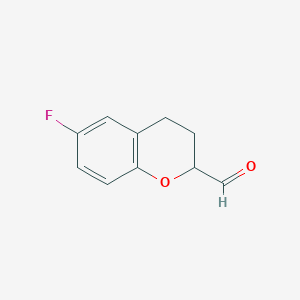

6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde is a useful research compound. Its molecular formula is C10H9FO2 and its molecular weight is 180.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Forschung in der Life Science

6-Fluorchroman-2-carbaldehyd ist eine von zahlreichen organischen Verbindungen, die in der Life-Science-Forschung verwendet werden . Es wird in den meisten Volumina, einschließlich Großmengen, geliefert und kann nach Kundenspezifikationen hergestellt werden .

Chirale Bausteine in der pharmazeutischen Industrie

Optisch reine 6-Fluorchroman-2-carbonsäuren (FCCAs) mit (S)- und ®-Konfigurationen sind wichtige chirale Bausteine in der pharmazeutischen Industrie . Die Produktion von (S)- und ®-FCCAs hängt hauptsächlich von der chemischen Auflösung ab, die ein komplexer, ertragsarmer und hochgradig verschmutzender Prozess ist .

Enzymatische Resolutionsmethode von FCCAs

Es wurde eine praktische enzymatische Resolutionsmethode für FCCAs entwickelt, die auf zwei Esterasen, EstS und EstR, basiert, die aus Geobacillus thermocatenulatus isoliert wurden . Unter Verwendung des racemischen Methyl-6-Fluorchroman-2-carboxylat (MFCC) als Substrat in einem wässrig-toluolischen Zweiphasensystem wurden (S)- und ®-FCCAs durch EstS- und EstR-Katalyse mit einem Enantiomerenüberschuss (ee)-Wert >99% bzw. 95–96% hergestellt .

Sequentielle Zweiphasen-Batch-Auflösung

Um den Auflösungsprozess zu vereinfachen und die Produktivität zu steigern, wurde eine innovative Methodik für die „sequentielle Zweiphasen-Batch-Auflösung“ von MFCC mit immobilisierten Zellen entwickelt . In jeder Charge muss nur die wässrige Phase ersetzt werden, um die immobilisierten Zellen von EstS oder EstR sequentiell zu wechseln und wiederum optisch reine FCCAs zu gewinnen, während die organische Phase zurückgehalten wurde und MFCC nach jeder zweiten Charge kontinuierlich ergänzt wurde .

Massenproduktion und Beschaffung

This compound ist für die Massenproduktion und Beschaffung verfügbar . Es kann in verschiedenen Mengen und Spezifikationen beschafft werden, um die unterschiedlichen Anforderungen von Forschungs- und industriellen Anwendungen zu erfüllen .

Wirkmechanismus

Target of Action

It is known that optically pure 6-fluoro-chroman-2-carboxylic acids (fccas), with (s) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry .

Mode of Action

A study on fccas, which are related compounds, showed that they were produced by the catalysis of two esterases, ests and estr, isolated from geobacillus thermocatenulatus . The highly enantioselective mechanisms were revealed by molecular simulations .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Biochemische Analyse

Biochemical Properties

It has been found that this compound can be produced by two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . These enzymes interact with the compound in an aqueous–toluene biphasic system, leading to the production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs) with an enantiomeric excess (ee) value .

Molecular Mechanism

It is known that the compound’s effects are exerted at the molecular level through its interactions with the esterases EstS and EstR . These enzymes catalyze the production of FCCAs from the compound, revealing highly enantioselective mechanisms .

Eigenschaften

IUPAC Name |

6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-6,9H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJLGKBTBSSWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470705 | |

| Record name | 6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409346-73-2 | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=409346-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.